3-Methylphenanthrene
Overview
Description
Synthesis Analysis
The synthesis of methylphenanthrenes, including 3-methylphenanthrene, has been a subject of research due to their significance in both natural processes and synthetic applications. Evidence suggests that all isomers of methylphenanthrene can be formed from phenanthrene in reactions with methane or long-chain alkanes in the presence of coals or kaolinite, indicating a potential geosynthetic origin for these compounds in sediments (Voigtmann et al., 1994). Additionally, iron-catalyzed [4+2] benzannulation reactions have been employed to synthesize 9-substituted or 9,10-disubstituted phenanthrenes, demonstrating modern synthetic approaches to these compounds (Matsumoto, Ilies, & Nakamura, 2011).
Molecular Structure Analysis
The molecular structure of methylphenanthrenes, including 3-methylphenanthrene, features the addition of methyl groups to the phenanthrene skeleton, influencing their chemical behavior and physical properties. The presence of methyl groups can induce helicity and affect the planarity of the molecules, as seen in studies of dimethylbenzo[c]phenanthrene derivatives, which are analogues of 3-methylphenanthrene (Lakshman et al., 2000).
Chemical Reactions and Properties
3-Methylphenanthrene participates in various chemical reactions characteristic of PAHs, such as electrophilic substitution, oxidation, and catalytic reactions. The methylation of phenanthrene and its derivatives has been shown to preferentially occur at specific positions in the presence of clay catalysts, underlining the reactivity of these compounds (Alexander et al., 1995).
Physical Properties Analysis
The physical properties of 3-methylphenanthrene, such as melting point, solubility, and photophysical behavior, are closely related to its molecular structure. The presence of a methyl group affects its crystalline structure, intermolecular interactions, and spectroscopic properties. The dynamics of methyl group reorientation in solid methyl-substituted phenanthrenes have been explored to understand their behavior in different states (Conn et al., 1987).
Chemical Properties Analysis
The chemical properties of 3-methylphenanthrene, such as reactivity towards nucleophiles and electrophiles, aromatic stability, and participation in cycloaddition reactions, are influenced by its polycyclic structure and the electronic effects of the methyl group. Studies on the synthetic generation of methylphenanthrenes in sediments highlight the chemical transformations these compounds undergo in natural environments (Voigtmann et al., 1994).
Scientific Research Applications
Geosynthesis of Alkylaromatics : It is used in geosynthetic processes in sediments, supporting reactions at temperatures up to 350 or 400°C (Smith, George, & Batts, 1995).
Solid-State NMR Studies : 3-Methylphenanthrene is instrumental in investigating the rotation of methoxy groups in solid-state NMR, X-ray diffractometry, and scanning electron microscopy studies (Beckmann et al., 2015).
Heterosulfur Bridges in Chemistry : It plays a role in the formation of heterosulfur bridges, which are significant in various chemical reactions and chromatographic separations (Klemm, Karchesy, & Lawrence, 1978).
Toxicological Studies : Exposure to 3-Methylphenanthrene affects the survival rate of Japanese spikey sea cucumber gastrula, inhibiting the expression of certain genes (Liu et al., 2022).
Maturity Analysis of Organic Materials : The Methylphenanthrene Index (MPI-1) is used to assess the maturity of organic matter and oils in geological studies (Boreham, Crick, & Powell, 1988).
Molecular Motors : 3-Methylphenanthrene-containing molecular motors exhibit unidirectional rotation, controlled by a single stereogenic center. This property can be accelerated through structural modifications (Koumura et al., 2002).
Cytotoxicity and DNA Studies : Novel phenanthrene derivatives, including those with 3-Methylphenanthrene, have been isolated for their cytotoxic and DNA strand-scission activities (Long et al., 1997).
Safety And Hazards
When handling 3-Methylphenanthrene, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
3-methylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWZUBZZBHZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052731 | |
Record name | 3-Methylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenanthrene | |
CAS RN |
832-71-3 | |
Record name | 3-Methylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLPHENANTHRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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